molecular formula C7H7NO2 B057923 4-(Hydroxymethyl)picolinaldehyde CAS No. 212914-74-4

4-(Hydroxymethyl)picolinaldehyde

Cat. No.: B057923
CAS No.: 212914-74-4
M. Wt: 137.14 g/mol
InChI Key: QFGLHGDUTUASPA-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)picolinaldehyde is a chemical compound with the molecular formula C7H7NO2. It is also known by its IUPAC name, 4-(hydroxymethyl)-2-pyridinecarbaldehyde. This compound is characterized by the presence of a hydroxymethyl group attached to a picolinaldehyde structure, making it a versatile intermediate in various chemical reactions .

Mechanism of Action

Target of Action

4-(Hydroxymethyl)picolinaldehyde primarily targets enzymes involved in oxidative stress and cellular metabolism. Its main targets include aldehyde dehydrogenase (ALDH) and other enzymes in the pyridine nucleotide cycle, which play crucial roles in detoxifying aldehydes and maintaining cellular redox balance .

Mode of Action

The compound interacts with its targets by forming covalent bonds with the active sites of ALDH and similar enzymes. This interaction inhibits the enzyme’s activity, leading to an accumulation of aldehydes within the cell. The inhibition of ALDH disrupts the normal detoxification process, causing oxidative stress and potential cellular damage .

Biochemical Pathways

This compound affects several biochemical pathways, including:

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, the inhibition of ALDH by this compound leads to the accumulation of toxic aldehydes, causing oxidative stress and cellular damage. This can result in apoptosis or necrosis of affected cells. At the cellular level, the compound’s action can impair cellular metabolism, energy production, and detoxification processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. For instance:

Understanding these factors is crucial for optimizing the compound’s use in therapeutic applications and ensuring its stability and effectiveness in various environments.

: MilliporeSigma

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Hydroxymethyl)picolinaldehyde can be synthesized through several methods. One common approach involves the hydroxymethylation of picolinaldehyde using formaldehyde in the presence of a base. This reaction typically occurs under mild conditions, with aqueous formaldehyde (37-41%) and a basic medium .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroxymethylation processes. These processes utilize formaldehyde and a suitable base, such as sodium hydroxide, to achieve high yields. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)picolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-(Hydroxymethyl)picolinaldehyde is unique due to its specific structure, which combines the reactivity of both the hydroxymethyl and aldehyde groups. This dual functionality makes it a valuable intermediate in various chemical and biological applications .

Properties

IUPAC Name

4-(hydroxymethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-4-6-1-2-8-7(3-6)5-10/h1-3,5,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGLHGDUTUASPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627985
Record name 4-(Hydroxymethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212914-74-4
Record name 4-(Hydroxymethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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